molecular formula C5H8ClN3OS B2840775 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride CAS No. 2344679-24-7

2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride

Cat. No.: B2840775
CAS No.: 2344679-24-7
M. Wt: 193.65
InChI Key: NJWWHYVSJCNICJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride typically involves the reaction of thiazole derivatives with aminomethyl groups under controlled conditions. One common method involves the use of thiazole-5-carboxylic acid, which is reacted with aminomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s aminomethyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can disrupt normal cellular processes, leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties.

Biological Activity

2-(Aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for imparting unique chemical properties that contribute to its biological activity. The presence of the carboxamide group enhances its interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are notably low, indicating potent antibacterial activity.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus25Effective
Escherichia coli31.25Effective
Acinetobacter baumannii15Highly effective

These findings suggest that the compound could serve as a lead in developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including those from breast and lung cancers. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a study assessing its efficacy against human glioblastoma cells, the compound exhibited an IC50 value lower than that of standard chemotherapeutics such as doxorubicin, demonstrating its potential as an effective anticancer agent.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
U251 (Glioblastoma)1.612.50
A431 (Skin carcinoma)1.983.00

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : Some studies suggest that it may also modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a clinical study evaluating the effectiveness of this compound against multidrug-resistant Acinetobacter baumannii, researchers observed a significant reduction in bacterial load in treated subjects compared to controls. This highlights its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cancer Treatment

Another study focused on the use of this compound in combination with existing chemotherapy agents for treating lung cancer. The results indicated enhanced efficacy when used in conjunction with cisplatin, suggesting that it may help overcome resistance mechanisms associated with traditional therapies.

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS.ClH/c6-1-4-8-2-3(10-4)5(7)9;/h2H,1,6H2,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWWHYVSJCNICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-24-7
Record name 2-(aminomethyl)-1,3-thiazole-5-carboxamide hydrochloride
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